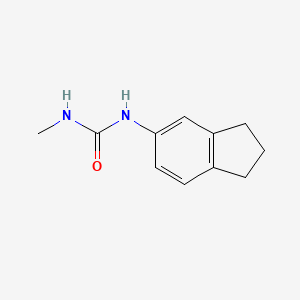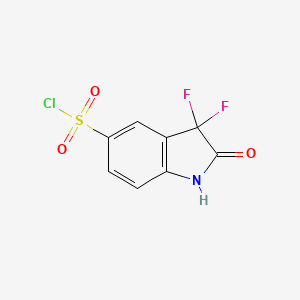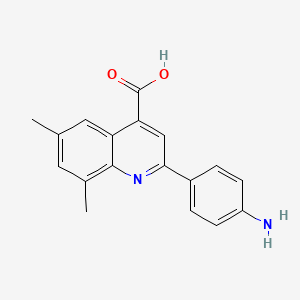
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea” is a urea derivative with an indene moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity . The indene moiety is a polycyclic hydrocarbon that is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea” would likely consist of a urea group attached to an indene ring. The indene ring is a fused ring system consisting of a benzene ring and a cyclopentene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea” would depend on its specific structure. Urea derivatives are typically solid at room temperature and are soluble in polar solvents .Scientific Research Applications
Crystal Structure and Herbicide Applications
The study of crystal structures of phenylurea herbicides like metobromuron demonstrates their potential for agricultural use in controlling weeds. The analysis of crystal packing and intermolecular interactions can inform the development of new herbicides with improved efficacy and environmental compatibility (Kang et al., 2015).
Environmental Degradation
Research on the degradation of isoproturon, another phenylurea herbicide, in soil profiles underlines the importance of understanding environmental factors that influence the breakdown of such compounds. This knowledge aids in assessing their environmental impact and leaching risk to groundwater resources (Alletto et al., 2006).
Immunoassay Development
The synthesis of haptens for the immunoassay of phenyl-urea herbicides showcases the application of these compounds in developing sensitive methods for detecting and monitoring herbicide residues in the environment, thus contributing to food safety and environmental protection (Li Fang-shi, 2005).
Microbial Degradation and Bioremediation
Studies on the microbial degradation of methyleneureas and the mineralization of phenylurea herbicides like isoproturon by specific soil bacteria highlight the potential of bioremediation strategies to mitigate environmental contamination. These findings provide valuable insights into the natural processes that can be harnessed to break down persistent pollutants in soil and water (Jahns & Kaltwasser, 2000), (Sørensen et al., 2001).
Organic Synthesis and Material Science
Research into the cycloaddition reactions of thiourea with donor-acceptor cyclopropanes, yielding diverse organic compounds, illustrates the versatility of urea derivatives in organic synthesis. Such reactions facilitate the creation of complex molecules with potential applications in material science and pharmaceuticals (Xie et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOZVYCGVQAXDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea | |
CAS RN |
1592510-65-0 |
Source


|
| Record name | 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)